2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-10-8-15(9-11-16)19-18(21)13-20-12-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUUFGQAHSYARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the quinoline derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the quinoline derivative with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural analogs and their biological activities, emphasizing key differences in substituents and pharmacological profiles.
Table 1: Structural and Pharmacological Comparison
Key Observations
Structural Variations and Activity Shifts Quinoline vs. This modification correlates with dual antiviral and anti-Alzheimer’s activity, likely due to improved binding to human serum albumin (HSA) and ACE2 . Thiadiazole-Benzothiazole Hybrids: Compounds incorporating 1,3,4-thiadiazole and benzothiazole moieties () exhibit potent anticonvulsant activity, attributed to synergistic hydrophobic interactions and sodium channel modulation.
Substituent Effects Methoxy Group Positioning: The 4-methoxyphenyl group is a common feature across analogs, but its role varies. In anticancer quinazoline derivatives (), the sulfonyl and morpholino groups enhance topoisomerase II inhibition, whereas in pyridazinone derivatives (), the 4-methoxybenzyl group drives FPR2 selectivity. Electron-Withdrawing Groups: Bromine substitution in pyridazinone analogs () increases receptor affinity, while nitro groups in thiadiazole derivatives () improve anticonvulsant efficacy.
Pharmacological Specificity Anticancer vs. Antiviral: Quinazoline sulfonamide derivatives () show broad-spectrum cytotoxicity, likely due to DNA intercalation, whereas quinoxaline analogs () target viral entry via ACE2 interactions. Metabolic Activity: Naphthalene-substituted acetamides () exhibit hypoglycemic effects through α-glucosidase inhibition, a mechanism absent in quinoline-based compounds.
Research Findings and Implications
- Molecular Docking Insights: Quinoxaline analogs () demonstrated superior docking scores (-9.2 kcal/mol) compared to quinoline derivatives, suggesting enhanced binding to viral proteases.
- In Vivo Efficacy : Thiadiazole-benzothiazole hybrids () achieved 100% protection in maximal electroshock (MES) models, outperforming phenytoin (70% protection).
- Selectivity Profiles: Pyridazinone derivatives () showed FPR2 selectivity (EC50 = 0.8 µM) over FPR1 (EC50 = 12 µM), highlighting the impact of heterocycle substitution on receptor specificity.
Biological Activity
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H20N2O2
- Molecular Weight : 296.37 g/mol
- IUPAC Name : 2-(3,4-dihydro-2H-quinolin-1-yl)-N-(4-methoxyphenyl)acetamide
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in the pathophysiology of Alzheimer's disease. In vitro studies indicate that it demonstrates competitive inhibition against these enzymes, potentially enhancing cholinergic signaling in the brain .
- Antitumor Activity : The compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in A549 lung cancer cells, with an IC50 value indicating significant growth inhibition .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Alzheimer's Disease Research
- Antitumor Activity Assessment
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide?
The compound is typically synthesized via coupling reactions between substituted quinoline intermediates and acetamide derivatives. For example, a two-step approach may involve:
- Step 1 : Reacting 3,4-dihydroquinoline with chloroacetyl chloride to form the acetamide backbone.
- Step 2 : Coupling with 4-methoxyaniline using carbodiimide reagents (e.g., EDCI/HOBt) under reflux in anhydrous dichloromethane. Yields vary based on substituents; similar compounds show yields ranging from 25% to 80% depending on reaction optimization (e.g., solvent polarity, catalyst loading) . Key Data :
| Reaction Step | Yield (%) | Conditions |
|---|---|---|
| Intermediate formation | 75–80 | Reflux, DCM, 24h |
| Final coupling | 50–70 | EDCI/HOBt, RT, 12h |
Q. Which spectroscopic techniques are used to characterize this compound, and what are the critical spectral markers?
- 1H NMR : Key signals include the methoxy group (δ 3.7–3.8 ppm), quinoline protons (δ 6.8–7.4 ppm), and acetamide NH (δ 8.1–8.3 ppm). DMSO-d6 is preferred for resolving exchangeable protons .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks. For example, a related compound with molecular weight 408.5 g/mol exhibited m/z 409.2 .
- Melting Point : Used to assess purity; derivatives with similar structures melt between 153–197°C .
Q. How is solubility and purity evaluated during preclinical studies?
- Solubility : Tested in polar (DMSO, methanol) and aqueous buffers (PBS, pH 7.4) via shake-flask method. For example, analogs show solubility >61.3 µg/mL in DMSO .
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is standard for pharmacological assays .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its anticancer activity, and what cell lines are relevant?
- Assay Design : Use the MTT assay to measure cytotoxicity. Test against panels of cancer cell lines (e.g., HCT-116, MCF-7, PC-3) with 72h exposure. Include positive controls (e.g., doxorubicin) and calculate IC50 values.
- Case Study : A phenoxy acetamide derivative (N-(4-methoxyphenyl)-2-(4-morpholinylquinazoline-sulfonyl)acetamide) showed IC50 values of 1.2–3.8 µM across multiple lines, suggesting structure-activity dependencies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Ensure broad concentration ranges (e.g., 0.1–100 µM) to capture full efficacy curves.
- Cell Line Variability : Validate activity in ≥3 independent cell lines per cancer type. For example, discrepancies in anti-Alzheimer’s activity may arise from differing blood-brain barrier permeability models .
- Mechanistic Profiling : Combine phenotypic assays with target-specific tests (e.g., COX-1 inhibition for anti-inflammatory claims) .
Q. How can molecular docking studies predict its therapeutic targets?
- Protocol : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein targets (e.g., SARS-CoV-2 main protease, acetylcholinesterase).
- Validation : Compare binding poses with co-crystallized ligands. A related N-(4-methoxyphenyl)acetamide exhibited a docking score of −9.2 kcal/mol against acetylcholinesterase, correlating with anti-Alzheimer’s activity .
Q. What structural modifications enhance its pharmacokinetic profile?
- SAR Insights :
- Quinoline Ring : Introducing electron-withdrawing groups (e.g., Cl, NO2) improves metabolic stability.
- Methoxy Position : Para-substitution on the phenyl ring enhances solubility and bioavailability vs. ortho/meta .
- Case Study : Replacing the methoxy group with sulfonamide increased potency 10-fold in COX-1 inhibition assays .
Data Contradiction Analysis
Q. How should researchers interpret variability in synthetic yields (e.g., 25% vs. 80%)?
- Critical Factors :
- Catalyst Efficiency : EDCI vs. DCC may alter coupling yields by 15–20%.
- Solvent Choice : Anhydrous DCM vs. THF impacts reaction kinetics.
- Mitigation : Optimize via Design of Experiments (DoE) to identify interactive effects (e.g., temperature × catalyst loading) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
